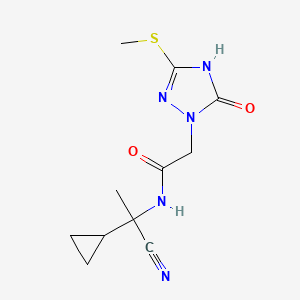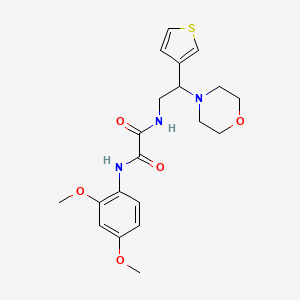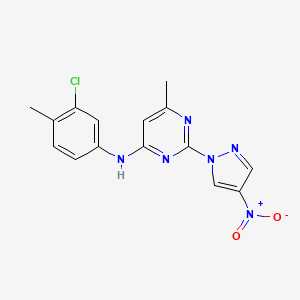
(2Z)-2-(hydroxyimino)-6-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(hydroxyimino)-6-methoxy-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic small molecule that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(hydroxyimino)-6-methoxy-2H-chromene-3-carboxamide has been widely used in scientific research as a potent inhibitor of PI3K. It has been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment. This compound has also been studied for its potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in cells. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Wirkmechanismus
(2Z)-2-(hydroxyimino)-6-methoxy-2H-chromene-3-carboxamide inhibits PI3K by binding to its ATP-binding site, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and survival, induces apoptosis, and enhances the efficacy of chemotherapy and radiation therapy. In diabetes, this compound improves insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-2-(hydroxyimino)-6-methoxy-2H-chromene-3-carboxamide is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in various cellular processes. However, it is important to note that this compound may have off-target effects and can inhibit other kinases besides PI3K. In addition, this compound has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2Z)-2-(hydroxyimino)-6-methoxy-2H-chromene-3-carboxamide. One area of research is the development of more potent and specific inhibitors of PI3K, which may have improved efficacy and fewer off-target effects. Another area of research is the study of the role of PI3K in other diseases, such as cardiovascular disease and inflammation. Finally, the use of this compound in combination with other therapeutic agents, such as chemotherapy and radiation therapy, may lead to improved outcomes in cancer treatment.
Synthesemethoden
(2Z)-2-(hydroxyimino)-6-methoxy-2H-chromene-3-carboxamide can be synthesized by several methods, including the reaction of 6-methoxy-2-naphthaldehyde with hydroxylamine hydrochloride to form 2-(hydroxyimino)-6-methoxy-2-naphthalene carboxaldehyde, which is then treated with 4-bromobenzaldehyde to obtain the intermediate compound. The intermediate is further reacted with 3-aminopropionitrile to form this compound. Other methods include the reaction of 6-methoxy-2-naphthaldehyde with hydroxylamine-O-sulfonic acid to form 2-(hydroxyimino)-6-methoxy-2-naphthalene carboxaldehyde, which is then reacted with 4-bromobenzaldehyde to obtain the intermediate. The intermediate is then reacted with 3-aminopropionitrile to form this compound.
Eigenschaften
IUPAC Name |
(2Z)-2-hydroxyimino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-7-2-3-9-6(4-7)5-8(10(12)14)11(13-15)17-9/h2-5,15H,1H3,(H2,12,14)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPJFZOJASVXFY-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NO)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=N\O)/C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603590.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2603591.png)

![2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2603593.png)
![1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2603595.png)


![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2603600.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2603602.png)

![Ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate](/img/structure/B2603608.png)

